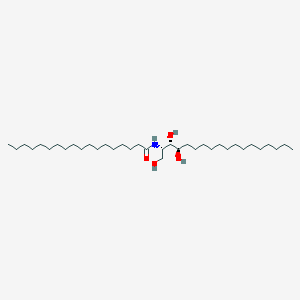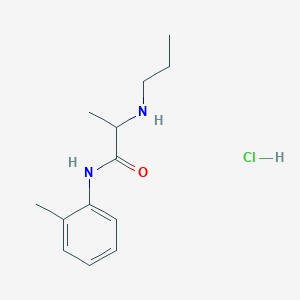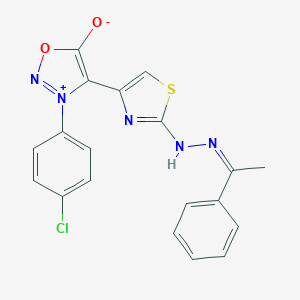
Bifenthrin
Overview
Description
Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It is known for its effectiveness against a broad spectrum of pests, including ants, termites, and mosquitoes . This compound was first registered for use by the United States Environmental Protection Agency in 1985 .
Mechanism of Action
- Unlike mammals, insects have lower body temperatures and smaller body sizes, making bifenthrin more toxic to them .
- This transient binding leads to afterpotentials and continuous firing of axons, disrupting normal neural function .
- This hyperpolarization prevents the restoration of resting potential and inhibits the generation of further action potentials .
- It affects the nervous system by altering sodium channel function, leading to paralysis and eventual death of the insect .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Bifenthrin interacts with voltage-gated sodium channels in the nervous system of insects, causing prolonged opening of these channels . This results in hyperexcitability and eventual death of the insect . This compound is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type .
Cellular Effects
Exposure to this compound can result in a dose-dependent reduction in the number of viable cells . At sub-cytotoxic concentrations, this compound increases reactive oxygen species (ROS), TNF-alpha synthesis, and prostaglandin E2 (PGE2) production . This compound also induces DNA damage and autophagy in certain cells .
Molecular Mechanism
The neurotoxicity of this compound is based on its affinity to voltage-gated sodium channels in both insects and mammals . This compound, a pyrethroid without an α-cyanogroup, can bind to the sodium channel transiently, resulting in after potentials and eventual continuous firing of axons .
Temporal Effects in Laboratory Settings
This compound exhibits a significant ability to induce DNA damage and inhibit viability in Spodoptera frugiperda (Sf9) cells . The effects of this compound on these cells were observed over time, with significant levels of autophagosomes and mitochondrial dysfunction in the cytoplasm .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed that a 17-month-old male King Charles cavalier experienced acute onset of generalized body tremors and facial twitching after being exposed to this compound .
Metabolic Pathways
This compound is metabolized in the liver, cleaved at the central ester bond . The metabolites, including cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA), are considered relatively non-toxic .
Transport and Distribution
This compound is poorly soluble in water and often remains in soil . It has a low mobility in most soil types, indicating that its transport and distribution within cells and tissues may be limited .
Subcellular Localization
Given its mechanism of action on voltage-gated sodium channels, it is likely that this compound interacts with these channels in the cell membrane .
Preparation Methods
Bifenthrin is synthesized through a series of chemical reactions. One common method involves the transesterification of lambda-cyhalothric acid with low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce this compound . Another method involves esterification of cyhalothrin and biphenol in the presence of a catalyst and solvent, followed by azeotropic removal of water and crystallization .
Chemical Reactions Analysis
Bifenthrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its efficacy.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Bifenthrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides in various environments.
Biology: this compound is used to study its effects on insect nervous systems and its potential impact on non-target organisms.
Medicine: Research is ongoing to understand the potential health effects of this compound exposure in humans.
Industry: This compound is used in the development of pest control products for agriculture and residential use
Comparison with Similar Compounds
Bifenthrin is often compared with other pyrethroid insecticides such as zeta-cypermethrin and permethrin. While all these compounds share a similar mode of action, this compound is unique in its longer residual effect and higher persistence in the environment . Zeta-cypermethrin, for example, has a faster knockdown effect but a shorter residual activity compared to this compound . Other similar compounds include deltamethrin, lambda-cyhalothrin, and cypermethrin .
Properties
CAS No. |
82657-04-3 |
|---|---|
Molecular Formula |
C23H22ClF3O2 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20?/m1/s1 |
InChI Key |
OMFRMAHOUUJSGP-OSRFAHOBSA-N |
SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
Color/Form |
Light brown viscous oil Viscous liquid; crystalline or waxy solid Off-white to pale tan waxy solid |
density |
Density: 1.2 g/cu m at 125 °C |
flash_point |
165 °C (329 °F) - closed cup 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup) 329 °F (closed cup) |
melting_point |
69 °C 156.2 °F |
Key on ui other cas no. |
82657-04-3 439680-76-9 |
physical_description |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide. Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline] Off-white to pale tan waxy solid with a very faint slightly sweet odor. |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. It is rather stable in natural daylight and water (pH 5-9). Stable for two years at 25 °C and 50 °C /technical bifenthrin/ ... stable 21 days at pH 5-9 (21 °C). ... Stable 21 days at pH 5-9 (21 °C) |
solubility |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C Solubility in water: <0.1 ppb Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol |
Synonyms |
(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (2-Methyl[1,1’-biphenyl]-3-yl)methyl Ester; Bifenthrine; Biphenate; Biphenthrin; Biphentrin; Capture; Discipline; Empower; FMC 54800; Fanfare; Kiros E |
vapor_pressure |
0.00000018 [mmHg] 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/ 1.335x10-8 mmHg |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



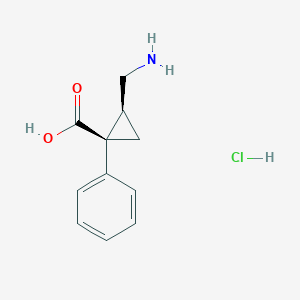
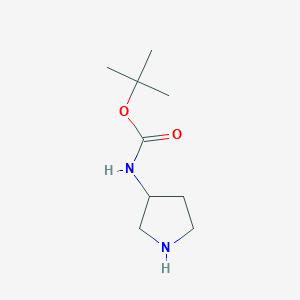
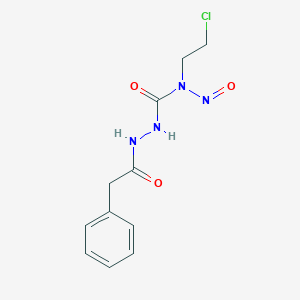
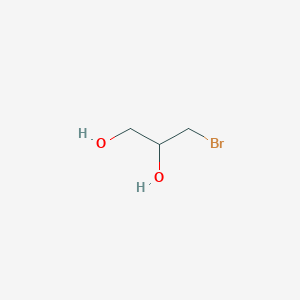
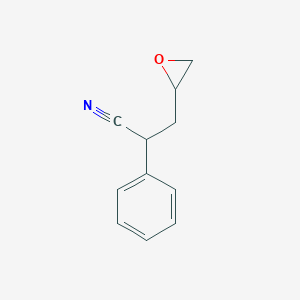
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
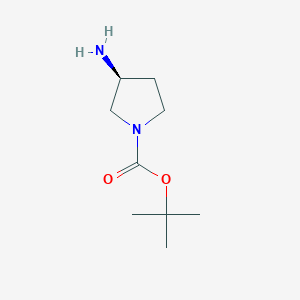
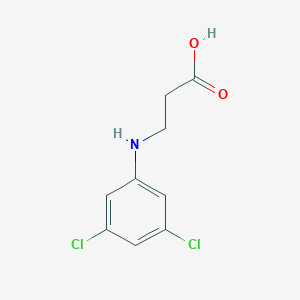

![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)
